2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid
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Overview
Description
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
The synthesis of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures. The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to further reactions to introduce the carboxylic acid groups at the desired positions .
Chemical Reactions Analysis
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can modulate signaling pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid can be compared with other nitroaromatic compounds such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share the nitro group and biphenyl structure, the presence of additional carboxylic acid groups in 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid imparts unique chemical properties and reactivity . This makes it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C15H9NO8 |
---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
5-(4-carboxy-2-nitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-13(18)7-1-2-11(12(6-7)16(23)24)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DIDDCBKDIQCMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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